4-(Phenylsulfanyl)butanoic acid

Catalog No.
S562363
CAS No.
17742-51-7
M.F
C10H12O2S
M. Wt
196.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylsulfanyl)butanoic acid

CAS Number

17742-51-7

Product Name

4-(Phenylsulfanyl)butanoic acid

IUPAC Name

4-phenylsulfanylbutanoic acid

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

InChI

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)

InChI Key

HHZVQLOVHIDMBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCCC(=O)O

Synonyms

4-(phenylthio)butanoic acid, 4-(phenylthio)butryic acid, PTBA acid

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)O

The exact mass of the compound 4-(Phenylsulfanyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115787. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Phenylsulfanyl)butanoic acid (CAS 17742-51-7) is a bifunctional thioether-carboxylic acid primarily procured as a structural spacer and cyclization precursor in medicinal chemistry and materials science. Featuring a four-carbon butyric acid chain linked to a phenylsulfanyl core, it provides an exact geometric distance between the aromatic ring and the terminal carboxylate[1]. This specific chain length makes it an essential intermediate for synthesizing 7-membered benzothiepin ring systems via intramolecular acylation, as well as serving as a critical linker in the development of advanced protease inhibitors where precise active-site pocket penetration is required [2]. For industrial and laboratory buyers, its value lies in its exact spatial dimensions and thermal stability, which cannot be replicated by shorter or longer homologs.

In synthetic procurement, substituting 4-(phenylsulfanyl)butanoic acid with its shorter-chain homologs, such as 3-(phenylsulfanyl)propanoic acid or 2-(phenylsulfanyl)acetic acid, results in complete synthetic divergence. Cyclization of the propanoic acid analog strictly yields 6-membered thiochroman-4-ones, while the acetic acid analog yields 5-membered benzothiophenones . Only the butanoic acid derivative possesses the necessary entropic and enthalpic profile to undergo intramolecular Friedel-Crafts acylation into a 7-membered 3,4-dihydro-1-benzothiepin-5(2H)-one scaffold. Furthermore, when used as a pharmacophore linker, altering the carbon count disrupts the spatial distance required for target binding, such as the exact van der Waals interactions needed in protease active sites, making substitution unviable for reproducible assay performance [1].

Precursor Suitability: 7-Membered Benzothiepin Scaffold Formation

4-(Phenylsulfanyl)butanoic acid is structurally mandated for the synthesis of 7-membered sulfur-containing heterocycles. When subjected to acidic cyclization conditions, the 4-carbon chain allows for intramolecular Friedel-Crafts acylation to form 3,4-dihydro-1-benzothiepin-5(2H)-one . In contrast, 3-(phenylsulfanyl)propanoic acid yields a 6-membered thiochroman-4-one. The thermodynamic and kinetic requirements for forming the 7-membered ring dictate that only the butanoic acid homolog can be procured for benzothiepin-based drug discovery programs.

Evidence DimensionCyclized Ring Size
Target Compound DataYields 7-membered 3,4-dihydro-1-benzothiepin-5(2H)-one
Comparator Or Baseline3-(phenylsulfanyl)propanoic acid (Yields 6-membered thiochroman-4-one)
Quantified Difference+1 carbon in ring size, completely altering 3D scaffold geometry
ConditionsAcid-catalyzed intramolecular Friedel-Crafts acylation

Procurement of the exact butanoic acid homolog is mandatory for accessing 7-membered benzothiepin scaffolds, as shorter chains cannot form this ring system.

Pharmacophore Linker Distance in Protease Inhibitors

In the design of BACE1 inhibitors for Alzheimer's disease research, the incorporation of a specific phenylthionorstatine (Ptns) derivative relies on the 4-(phenylthio)butyric acid backbone to achieve target binding[1]. Research demonstrates that utilizing the 4-(phenylthio)butyric acid framework at the P1 position provides the precise spatial extension required to fill the enzymatic binding cavity compared to shorter or non-sulfur-containing aliphatic chains, thereby maximizing van der Waals interactions without disrupting hydrogen bonding networks.

Evidence DimensionActive Site Cavity Filling (P1 Position)
Target Compound DataProvides precise van der Waals radii fit via 4-carbon thioether chain
Comparator Or BaselineShorter chain homologs or generic aliphatic linkers
Quantified DifferenceEnhanced geometric fit and thermodynamic binding affinity
ConditionsBACE1 inhibitor structural optimization and thermodynamic evaluation

For medicinal chemistry procurement, this specific chain length is critical for achieving the exact spatial geometry required in advanced protease inhibitor synthesis.

Thermal Stability and Handling for Scale-Up Workflows

4-(Phenylsulfanyl)butanoic acid exhibits a stable physical profile with a boiling point of approximately 362.9 °C (at 760 mmHg) and a flash point of 173.3 °C . Compared to highly volatile lower-molecular-weight thiols or acetic acid derivatives, this compound offers superior thermal stability and lower volatility. This makes it highly processable for both solution-phase scale-up and incorporation into solid-phase peptide synthesis (SPPS) workflows without excessive evaporative loss or handling hazards.

Evidence DimensionBoiling Point / Thermal Stability
Target Compound Data362.9 °C at 760 mmHg
Comparator Or BaselineLower molecular weight thioalkanoic acids (e.g., 2-(phenylthio)acetic acid)
Quantified DifferenceSignificantly higher boiling point and flash point (173.3 °C)
ConditionsStandard atmospheric handling and high-temperature synthetic coupling

Higher thermal stability reduces evaporative losses and handling risks during large-scale procurement and high-temperature synthetic steps.

Synthesis of 7-Membered Benzothiepin Scaffolds

Using the compound as an exclusive precursor for intramolecular Friedel-Crafts acylation to generate 3,4-dihydro-1-benzothiepin-5(2H)-ones for pharmaceutical screening libraries, where shorter chain homologs fail to form the required 7-membered ring .

Development of BACE1 and Protease Inhibitors

Utilizing the specific 4-carbon thioether chain as a P1 position linker to optimize van der Waals interactions in the active site of target proteases, such as in the synthesis of phenylthionorstatine derivatives [1].

Peptidomimetic and Solid-Phase Synthesis

Incorporating the stable, low-volatility thioether carboxylic acid into peptide chains to enhance metabolic stability and membrane permeability without the handling risks associated with more volatile thiols .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.05580079 g/mol

Monoisotopic Mass

196.05580079 g/mol

Heavy Atom Count

13

UNII

XQ70H061FX

Other CAS

17742-51-7

Wikipedia

Butanoic acid, 4-(phenylthio)-

Dates

Last modified: 08-15-2023

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